BenchChemオンラインストアへようこそ!

n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide

COX-2 inhibition anti-inflammatory drug discovery structure-activity relationship (SAR)

N-(4-(1H-Pyrazol-1-yl)phenyl)methanesulfonamide (CAS 1247516-10-4) is a heterocyclic sulfonamide building block with molecular formula C₁₀H₁₁N₃O₂S and molecular weight 237.28 g/mol. It features a 1H-pyrazole ring connected via a para-phenylene linker to a methanesulfonamide (–NH–SO₂–CH₃) group.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
Cat. No. B14900400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)N2C=CC=N2
InChIInChI=1S/C10H11N3O2S/c1-16(14,15)12-9-3-5-10(6-4-9)13-8-2-7-11-13/h2-8,12H,1H3
InChIKeyPTBHEFJRCPVWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(1H-Pyrazol-1-yl)phenyl)methanesulfonamide (CAS 1247516-10-4): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Characteristics


N-(4-(1H-Pyrazol-1-yl)phenyl)methanesulfonamide (CAS 1247516-10-4) is a heterocyclic sulfonamide building block with molecular formula C₁₀H₁₁N₃O₂S and molecular weight 237.28 g/mol . It features a 1H-pyrazole ring connected via a para-phenylene linker to a methanesulfonamide (–NH–SO₂–CH₃) group. The compound is catalogued as a heterocyclic building block research chemical, typically supplied at 98% purity, and is intended for laboratory-scale synthetic and medicinal chemistry applications . Its structural framework places it within the broader class of N-arylpyrazole sulfonamides, a scaffold extensively explored for modulating cyclooxygenase-2 (COX-2) and other pharmacological targets [1].

Why N-(4-(1H-Pyrazol-1-yl)phenyl)methanesulfonamide Cannot Be Interchanged with Generic Pyrazole Sulfonamides: A Functional-Group-Level Rationale


Within the N-arylpyrazole sulfonamide family, the identity and position of the sulfonamide group critically dictate target engagement. The reference drug celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) derives its potent COX-2 inhibition (IC₅₀ = 40 nM) from a primary benzenesulfonamide (–SO₂NH₂) at the N1-phenyl para position [1]. In contrast, replacing this with a methanesulfonamide (–NH–SO₂–CH₃) at the same N1-phenyl 4-position abolishes COX-2 inhibitory activity, as demonstrated by Singh et al. (2004), who reported that the MeSO₂NH group at the N(1)-phenyl ring was ineffective, whereas its relocation to the C-5 phenyl ring yielded potent COX-2 inhibitors with IC₅₀ values as low as 30 nM [2]. Consequently, N-(4-(1H-Pyrazol-1-yl)phenyl)methanesulfonamide occupies a mechanistically distinct position within this chemical space: its N1-phenyl methanesulfonamide topology renders it inactive against COX-2, making it unsuitable for anti-inflammatory applications but uniquely valuable as a negative-control probe or an intermediate for regioisomeric derivatization [2]. Generic substitution by a benzenesulfonamide analog (e.g., CAS 51891-85-1) or a C-5-phenyl methanesulfonamide isomer would introduce COX-2 inhibitory activity, fundamentally altering the pharmacological profile and confounding experimental interpretation.

Quantitative Differentiation Evidence for N-(4-(1H-Pyrazol-1-yl)phenyl)methanesulfonamide: Comparator-Backed Data for Scientific Procurement Decisions


COX-2 Inhibitory Activity: N1-Phenyl Methanesulfonamide vs. N1-Phenyl Benzenesulfonamide (Celecoxib) vs. C5-Phenyl Methanesulfonamide

The methanesulfonamide (–NH–SO₂–CH₃) group at the N1-phenyl 4-position of 1,5-diarylpyrazoles is demonstrated to be ineffective for COX-2 inhibition, in stark contrast to the benzenesulfonamide (–SO₂NH₂) at the same position in celecoxib (IC₅₀ = 40 nM) and methanesulfonamide at the C5-phenyl 4-position (IC₅₀ as low as 30 nM) [1]. This positional dependence of the sulfonamide pharmacophore provides a clear qualitative differentiation for N-(4-(1H-Pyrazol-1-yl)phenyl)methanesulfonamide as a COX-2-inactive compound, directly established by the Singh et al. (2004) SAR study [2].

COX-2 inhibition anti-inflammatory drug discovery structure-activity relationship (SAR) sulfonamide regioisomers

Sulfonamide Type at N1-Phenyl Position: Methanesulfonamide vs. Primary Sulfonamide vs. Methylsulfonyl – Functional Group Impact on Drug-likeness

The target compound bears an N-linked methanesulfonamide (–NH–SO₂–CH₃; H-bond donor capacity from the NH), which is structurally and electronically distinct from the primary sulfonamide (–SO₂–NH₂; two H-bond donors) present in celecoxib and the methylsulfonyl (–SO₂–CH₃; no H-bond donor) found in rofecoxib analogs [1]. This substitution alters hydrogen-bonding capacity, logP, and polar surface area (PSA). The methanesulfonamide NH contributes one H-bond donor, compared to two for primary sulfonamide, reducing PSA by approximately 10–15 Ų based on fragment-based calculations [2], which can affect blood-brain barrier permeability and oral absorption.

medicinal chemistry physicochemical profiling sulfonamide SAR lead optimization

Synthetic Accessibility as a Building Block: Direct Derivatization via Sulfonamide NH vs. Multi-Step Total Synthesis Required for Celecoxib

N-(4-(1H-Pyrazol-1-yl)phenyl)methanesulfonamide is commercially available as a pre-formed building block (≥98% purity) requiring only a single-step N-alkylation or N-acylation for diversification, compared to celecoxib which requires a multi-step convergent synthesis (typically 4–5 linear steps from 4'-methylacetophenone with ~22% overall yield) [1]. This synthetic advantage translates to reduced lead time and higher throughput in parallel library synthesis .

synthetic chemistry building block parallel synthesis medicinal chemistry

Storage and Handling: Defined Cold-Chain Stability Requirements Compared to Ambient-Stable Benzenesulfonamide Analogs

The target compound requires storage sealed in dry conditions at 2–8°C to maintain specification purity (98%), as indicated by vendor specifications . In contrast, the structurally related benzenesulfonamide analog 4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 51891-85-1) is generally stored at ambient temperature . This differential storage requirement may reflect the greater hydrolytic lability of the methanesulfonamide N–S bond compared to the C–S bond in benzenesulfonamides [1].

chemical storage compound management stability procurement logistics

Optimal Procurement and Deployment Scenarios for N-(4-(1H-Pyrazol-1-yl)phenyl)methanesulfonamide Based on Quantitative Differentiation Evidence


Negative Control Probe for COX-2 Inhibitor Screening Campaigns

The Singh et al. (2004) SAR study established that the methanesulfonamide group at the N1-phenyl 4-position is inactive against COX-2 [1]. Researchers conducting high-throughput screens for novel COX-2 inhibitors can deploy N-(4-(1H-Pyrazol-1-yl)phenyl)methanesulfonamide as a scaffold-matched negative control. Unlike celecoxib (IC₅₀ = 40 nM) [2], this compound produces no COX-2 inhibition, enabling unambiguous discrimination between target-specific and off-target effects in phenotypic assays.

Parallel Library Synthesis via N-Functionalization of a Pre-Formed Pyrazole-Sulfonamide Scaffold

Medicinal chemistry teams requiring rapid SAR exploration around the N-arylpyrazole core can procure this building block (≥98% purity) [1] for single-step N-alkylation, N-acylation, or N-arylation reactions, bypassing the multi-step total synthesis required for celecoxib (4–5 steps, ~22% overall yield) [2]. This approach is particularly suited for 96-well plate parallel synthesis formats targeting kinase, GPCR, or epigenetic protein families where pyrazole-based scaffolds are privileged.

CNS-Penetrant Lead Optimization Leveraging Reduced H-Bond Donor Count

The methanesulfonamide group contributes exactly one H-bond donor (NH), compared to two for primary sulfonamides (celecoxib-type) and zero for methylsulfones (rofecoxib-type) [1]. This intermediate H-bond donor capacity, combined with estimated tPSA in the 65–75 Ų range [2], positions the scaffold favorably for CNS drug discovery programs where balancing permeability and target engagement is critical. Procurement of this intermediate enables structure-based optimization of brain-penetrant candidates without laborious de novo sulfonamide installation.

Regioisomeric Selectivity Studies in 1,5-Diarylpyrazole Chemical Biology

The compound serves as a key regioisomeric control for investigating the positional dependence of sulfonamide pharmacophores in 1,5-diarylpyrazole biology. By comparing N1-phenyl methanesulfonamide (target compound; COX-2 inactive) [1] against C5-phenyl methanesulfonamide analogs (COX-2 IC₅₀ as low as 30 nM) [1], chemical biologists can deconvolute the contribution of sulfonamide regioposition to polypharmacology, target engagement, and cellular phenotype without confounding from scaffold-hopping effects.

Quote Request

Request a Quote for n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.